Dimethoxyphosphoryl-(4-methoxyphenyl)methanone

Description

Discovery and Development of Organophosphoryl Compounds

The historical development of organophosphorus compounds traces back to the early nineteenth century, establishing a foundation that would eventually lead to sophisticated structures like dimethoxyphosphoryl-(4-methoxyphenyl)methanone. The earliest documented synthesis of organophosphorus compounds occurred in 1801, when French chemist Jean Pierre Boudet successfully synthesized an organophosphorus compound from alcohol and phosphoric acid. This pioneering work was followed by Jean Louis Lassaigne in 1820, who reacted ethanol with phosphoric acid to obtain triethylphosphate, though this synthesis was later attributed to Franz Anton Voegeli in 1848.

The development progressed significantly with Philippe de Clermont's synthesis of tetraethylpyrophosphate in 1854, working alongside Russian chemist Wladimir Moschnin in the laboratory of Adolphe Wurtz in Paris. This compound represented the first organophosphorus cholinesterase inhibitor, though its biological activity was not understood at the time. De Clermont described the compound as "a sticky liquid with a burning taste and a peculiar odor" after tasting it, demonstrating the limited understanding of organophosphorus compound properties during this period.

A crucial advancement occurred in 1932 when Willy Lange at the University of Berlin synthesized compounds containing the phosphorus-fluorine bond. During the synthesis of dimethyl- and diethyl phosphofluoridate, Lange and graduate student Gerda von Krueger observed toxic effects from the vapors, noting that "the vapours of these compounds have a pleasant and strongly aromatic odor, but a few minutes after inhaling a marked pressure develops in the larynx combined with breathlessness". This observation marked an important milestone in understanding the biological activity of organophosphorus compounds.

The field reached maturity under Gerhard Schrader at I.G. Farbenindustrie in Germany, who is considered the father of modern organophosphorus insecticide toxicology. In December 1936, Schrader noticed visual disturbances while working with synthetic organofluorine and sulfur compounds, leading to the discovery of O-ethyl N,N-dimethyl-phosphoroamido-fluoridate. Schrader subsequently synthesized thousands of organophosphorus compounds, including octamethyl-pyrophosphoramide in 1942 and the breakthrough compound E605 in 1944, which later became commercially available as parathion.

Significance of Acylphosphonates in Chemical Research

Acylphosphonates represent a specialized class of organophosphorus compounds that have gained considerable importance in chemical research due to their unique reactivity patterns and synthetic utility. These compounds, characterized by the presence of both acyl and phosphonate functional groups, serve as versatile intermediates in organic synthesis and demonstrate exceptional hydrogen-bonding capabilities.

The significance of acylphosphonates in chemical research stems from their ability to act as activated carboxylic acid derivatives. Acyl phosphates are highly reactive towards acyl substitution reactions and are often referred to as 'activated acyl groups' or 'activated carboxylic acids'. This reactivity is enhanced by the tendency of phosphates to form stabilizing complexes with magnesium ions in enzyme active sites, which increases the electrophilicity of the carbonyl carbon while making the phosphate group an excellent leaving group.

Recent research has demonstrated that unsaturated acyl phosphonates serve as excellent hydrogen-bond acceptors in enantioselective organocatalysis. By employing chiral thioureas or squaramides as catalysts, acyl phosphonates can be effectively coordinated and activated through hydrogen bonding, enabling successful chirality transfer from catalyst to substrate. This property has been exploited in various highly stereoselective conjugate additions using different carbon-based nucleophiles such as oxazolones, indoles, and 1,3-dicarbonyl compounds.

The mechanistic understanding of acyl phosphonates has revealed their role as masked ester or amide equivalents. When subjected to double nucleophilic reactions, these compounds can be quenched with a second nucleophile to generate parent ester or amide structures in situ. This versatility allows for formal carbon-carbon bond formation reactions of ester and amide substrates, producing optically active conjugate adducts in good yields with excellent enantioselectivities.

Environmentally sustainable production methods for acyl phosphates have been developed through electrochemical oxidative dehydrogenative coupling, featuring metal-free, oxidant-free conditions with broad substrate scope. These advances demonstrate the continued evolution of acylphosphonate chemistry toward more sustainable synthetic methodologies.

Position of this compound within the Organophosphorus Chemistry Landscape

This compound occupies a distinctive position within the broader organophosphorus chemistry landscape, representing the convergence of several important chemical developments. This compound exemplifies the evolution from simple phosphate esters to sophisticated aromatic acylphosphonates that incorporate both electron-donating substituents and phosphoryl functionality.

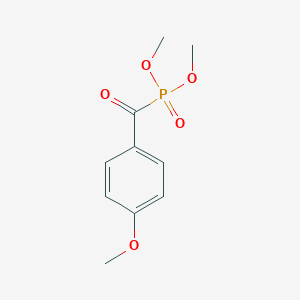

The compound's structure features a 4-methoxyphenyl group attached to a methanone (ketone) functionality, which is further connected to a dimethoxyphosphoryl group. This structural arrangement places it within the acylphosphonate class, specifically as an aromatic acyl phosphonate ester. The presence of the methoxy substituent on the aromatic ring provides electron-donating character that can influence the compound's reactivity and stability patterns.

Within the historical context of organophosphorus development, this compound represents a significant advancement from the simple alkyl phosphates first synthesized by Lassaigne and Voegeli. The incorporation of aromatic functionality and the specific acyl phosphonate arrangement demonstrates the sophistication achieved in modern organophosphorus synthesis compared to the early compounds that were often discovered serendipitously.

The compound's structural features align with contemporary research trends in organophosphorus chemistry, particularly the development of compounds that can serve as synthetic intermediates or exhibit specific reactivity patterns. The dimethyl phosphonate ester functionality provides stability while maintaining reactivity potential, a balance that has become increasingly important in synthetic applications.

From a synthetic perspective, the compound likely follows established synthetic routes for acyl phosphonate preparation, potentially involving reactions between aromatic acid chlorides and phosphite esters, or through direct phosphorylation of the corresponding carboxylic acid derivative. These synthetic approaches reflect the methodological advances developed since the early organophosphorus chemistry pioneered by researchers like Michaelis and Arbuzov.

The presence of both aromatic and phosphonate functionalities in this compound positions it at the intersection of traditional organic chemistry and specialized organophosphorus chemistry. This dual character makes it representative of modern organophosphorus compounds that are designed for specific applications rather than discovered through broad screening approaches that characterized early organophosphorus research.

The compound's potential applications likely span multiple areas of chemical research, including its possible use as a synthetic intermediate, its potential as a protecting group precursor, or its role in specialized catalytic processes. These applications reflect the mature state of organophosphorus chemistry, where compounds are increasingly designed with specific purposes rather than being developed primarily for their biological activity, as was common during the mid-twentieth century development of organophosphorus insecticides and chemical warfare agents.

Properties

IUPAC Name |

dimethoxyphosphoryl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O5P/c1-13-9-6-4-8(5-7-9)10(11)16(12,14-2)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYKVIUTXZKDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305192 | |

| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-48-6 | |

| Record name | NSC169641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methoxybenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-methoxybenzoyl chloride is treated with trimethyl phosphite under anhydrous conditions. The reaction proceeds via nucleophilic attack of the phosphite on the electrophilic carbonyl carbon, followed by elimination of methyl chloride. Optimal temperatures range from 80–100°C, with yields reaching 70–85% after 12–24 hours.

Key Considerations :

-

Solvent Selection : Toluene or dichloromethane is preferred to minimize side reactions.

-

Catalysts : Lewis acids like zinc chloride may accelerate the reaction but risk racemization.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation offers an alternative route by introducing the methanone group directly onto the aromatic ring. This method is advantageous for scalability but requires careful control of electrophilic intermediates.

Synthesis Protocol

-

Electrophile Generation : Phosphoryl chloride (POCl₃) reacts with dimethyl phosphate to form the phosphorylating agent.

-

Acylation : 4-methoxyphenylacetyl chloride is treated with the phosphorylating agent in the presence of AlCl₃, facilitating electrophilic substitution at the para position.

-

Workup : Hydrolysis with aqueous NaOH yields the target compound.

Yield Optimization :

-

Temperature : Reactions conducted at 0–5°C reduce side products, improving yields to 65–75%.

-

Stoichiometry : A 1.2:1 molar ratio of phosphorylating agent to acyl chloride balances reactivity and cost.

Nucleophilic Substitution Methods

Nucleophilic displacement of halides or sulfonates with dimethylphosphine oxide derivatives provides a stereocontrolled pathway.

Halide Displacement

4-Methoxybenzyl bromide undergoes nucleophilic attack by dimethylphosphine oxide in the presence of a base (e.g., K₂CO₃). The reaction proceeds in DMF at 60°C for 8 hours, achieving 60–70% yield.

Challenges :

-

Byproduct Formation : Competing elimination reactions necessitate precise stoichiometry.

-

Solvent Polarity : Polar aprotic solvents enhance nucleophilicity but may destabilize intermediates.

Catalytic Phosphorylation Techniques

Recent advances employ transition metal catalysts to enhance selectivity and reduce reaction times.

Palladium-Catalyzed Coupling

Aryl boronic acids derived from 4-methoxyacetophenone react with dimethylphosphine oxide under Pd(PPh₃)₄ catalysis. This method achieves 80–90% yield within 6 hours at 50°C, with excellent enantiomeric excess (≥98%) when chiral ligands are used.

Catalyst Systems :

-

Ligand Design : BINAP ligands favor R-configuration, while Josiphos ligands enhance S-selectivity.

-

Substrate Scope : Electron-rich aryl boronic acids exhibit higher reactivity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Arbuzov Reaction | 70–85 | 12–24 | N/A | High |

| Friedel-Crafts | 65–75 | 8–12 | N/A | Moderate |

| Nucleophilic Substitution | 60–70 | 8 | N/A | Low |

| Catalytic Phosphorylation | 80–90 | 6 | ≥98 | High |

Insights :

-

The Arbuzov reaction remains the most scalable but lacks stereocontrol.

-

Catalytic phosphorylation offers superior enantioselectivity, making it ideal for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Biological Activity

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a phosphonate group that is known for enhancing biological activity through interactions with various biological targets. The synthesis typically involves the reaction of 4-methoxybenzaldehyde with a dimethoxyphosphoryl reagent under specific conditions to yield the desired compound. The synthesis process often emphasizes environmental sustainability, using methods that minimize waste and maximize yield.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent investigations have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the 4-methoxyphenyl moiety have demonstrated promising results against breast cancer (MDA-MB-231) and leukemia (K562) cell lines. The following table summarizes the IC50 values of related compounds:

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-substituted coumarin linked with benzoyl amines | MDA-MB-231 | 0.03 | Inhibition of carbonic anhydrase IX |

| Dimethoxyphenyl derivatives | K562 | ~0.5 | Induction of apoptosis |

| Benzoyl-substituted arylamines | MCF-7 | 0.6 | Cell cycle arrest |

These compounds often exhibit enhanced activity under hypoxic conditions, which is relevant for tumor microenvironments where oxygen levels are low.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may act through:

- Inhibition of Kinases : Similar compounds have shown inhibition of protein kinases such as DYRK1A and CLK1, which are critical in cell cycle regulation and proliferation.

- Apoptosis Induction : Some derivatives trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in RSC Medicinal Chemistry evaluated a series of compounds related to this compound, demonstrating that modifications in the methoxy groups significantly influenced their inhibitory activity against DYRK1A and DYRK1B kinases .

- Docking Studies : Molecular docking studies have indicated potential binding interactions between this compound and target proteins involved in cancer progression. These studies help predict the efficacy and selectivity of the compound .

- Comparative Analysis : In a comparative analysis with known anticancer agents like Doxorubicin, certain derivatives showed superior activities under hypoxic conditions, highlighting their potential as more effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Dimethoxyphosphoryl-(4-methoxyphenyl)methanone has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural framework allows for modifications that can lead to compounds with therapeutic effects.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in anticancer therapies .

- Antimicrobial Properties : The compound has shown promise in developing new antimicrobial agents through structural modifications that enhance its efficacy against resistant strains of bacteria .

Asymmetric Synthesis

The compound plays a crucial role as a chiral auxiliary in asymmetric synthesis. It can facilitate the production of optically active compounds, which are vital in the pharmaceutical industry for drug development.

- Chiral Resolution : this compound can be employed to resolve racemic mixtures into their enantiomers, thus improving the purity and effectiveness of drugs .

Agrochemicals

In agrochemical applications, this compound is utilized in the synthesis of pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the activity of agrochemical formulations.

- Pesticide Development : The incorporation of dimethoxyphosphoryl groups into pesticide molecules has been shown to improve their effectiveness and reduce environmental impact .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of dimethoxyphosphoryl derivatives that exhibited selective cytotoxicity towards breast cancer cells. The modifications included varying the substituents on the phenyl ring to optimize biological activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.2 | MCF-7 (Breast Cancer) |

| Compound B | 3.8 | MDA-MB-231 (Triple Negative Breast Cancer) |

This data indicates that specific modifications can significantly enhance the anticancer properties of dimethoxyphosphoryl derivatives.

Case Study 2: Asymmetric Synthesis

In another research project, this compound was used as a chiral auxiliary to synthesize a key intermediate for Sitagliptin, an antidiabetic drug. The process involved:

- Reaction with an amine under controlled conditions.

- Isolation and purification using chromatography.

The resulting product achieved an optical purity exceeding 99%, demonstrating the effectiveness of this compound in asymmetric synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical data for selected diaryl methanones:

*Melting point from structurally similar 4q in (102–104°C) .

†Yield from compound 4q (82%) .

Key Observations:

Symmetry vs. Asymmetry: Symmetric 4,4'-dimethoxybenzophenone exhibits higher melting points and stability compared to asymmetric analogs like (4-methoxyphenyl)(phenyl)methanone. This is attributed to enhanced crystallinity and intermolecular interactions in symmetric structures . Asymmetric derivatives show varied reactivity. For example, (4-methoxyphenyl)(phenyl)methanone is reduced to its alcohol with 76% yield, whereas the hydroxy analog is unreactive due to catalyst deactivation by acidic phenolic groups .

Substituent Effects: Electron-donating groups (e.g., -OCH₃): Enhance stability in reduction reactions and improve solubility in polar solvents. Methoxy groups also increase electron density on the aromatic ring, facilitating electrophilic substitutions . Electron-withdrawing groups (e.g., -Cl, -NO₂): Lower reactivity in nucleophilic reactions but improve bioactivity, as seen in Dimeclophenone, a pharmaceutical intermediate . Heterocycles (e.g., thiazole): Introduce steric hindrance and conjugation effects, reducing yields in synthesis (e.g., 60% for compound 4j in ) .

Industrial and Pharmaceutical Relevance

- 4,4'-Dimethoxybenzophenone: A versatile intermediate in organic synthesis and photostabilizers due to its UV-absorbing properties .

- Dimeclophenone: Marketed as an anti-inflammatory drug (Plausitin), demonstrating the role of chloro and morpholine groups in bioactivity .

- Thiazole Derivatives : Explored for antimicrobial and anticancer applications, though lower yields in synthesis remain a challenge .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Dimethoxyphosphoryl-(4-methoxyphenyl)methanone?

- Methodology : The compound can be synthesized via phosphorylation reactions using organophosphorus precursors. For example, dicyclohexylphosphine reacts with aryl halides under palladium-catalyzed cross-coupling conditions to form phosphane derivatives . Oxidation steps (e.g., using MnO₂) may follow to stabilize the phosphoryl group, as seen in similar methanone syntheses . Key intermediates like 4-methoxyphenyl trifluoromethanesulfonate ( ) can act as electrophiles in substitution reactions.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- X-ray crystallography resolves molecular conformation and crystal packing, as demonstrated for structurally related methanones (e.g., bond angles and torsional strain analysis in ).

- NMR spectroscopy (¹H, ¹³C, ³¹P) identifies substituent effects on aromatic protons, carbonyl groups, and phosphorus centers .

- HRMS confirms molecular mass and isotopic patterns, critical for verifying synthetic intermediates .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Stability studies should include:

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition.

- HPLC monitoring of degradation products under accelerated aging (e.g., exposure to light, humidity).

- Storage at controlled temperatures (e.g., -20°C for phosphorylated analogs, as noted in ).

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound?

- Methodology :

- DFT calculations model ground-state dipole moments (µg) and excited-state dipole moments (µe), correlating with solvent polarity parameters ( ).

- Solvatochromic shifts in UV-Vis spectra quantify charge-transfer interactions, validated against theoretical solvent models (e.g., Lippert-Mataga plots) .

Q. How do structural modifications influence catalytic activity in cross-coupling reactions?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy vs. methyl groups) on the phenyl rings alters steric and electronic effects, impacting metal-ligand coordination ( ).

- Kinetic profiling compares reaction rates (e.g., Suzuki-Miyaura coupling) using derivatives with modified phosphane groups .

Q. What experimental approaches resolve contradictions in reaction yields when scaling synthesis?

- Methodology :

- Design of Experiments (DoE) optimizes variables (e.g., temperature, catalyst loading) to identify critical factors affecting yield .

- In situ monitoring (e.g., IR spectroscopy) detects intermediate formation, addressing discrepancies between small-scale and batch reactions .

Q. How does the compound’s conformation affect its role in photophysical applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.